4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.: 1011244-72-6
VCID: VC7800478
InChI: InChI=1S/C14H11F3N2O/c15-14(16,17)10-3-7-12(8-4-10)19-13(20)9-1-5-11(18)6-2-9/h1-8H,18H2,(H,19,20)
SMILES: C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)N
Molecular Formula: C14H11F3N2O
Molecular Weight: 280.24 g/mol

4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide

CAS No.: 1011244-72-6

Cat. No.: VC7800478

Molecular Formula: C14H11F3N2O

Molecular Weight: 280.24 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide - 1011244-72-6

Specification

CAS No. 1011244-72-6
Molecular Formula C14H11F3N2O
Molecular Weight 280.24 g/mol
IUPAC Name 4-amino-N-[4-(trifluoromethyl)phenyl]benzamide
Standard InChI InChI=1S/C14H11F3N2O/c15-14(16,17)10-3-7-12(8-4-10)19-13(20)9-1-5-11(18)6-2-9/h1-8H,18H2,(H,19,20)
Standard InChI Key YUWBBWHECQSIKL-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)N
Canonical SMILES C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)N

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features:

  • Benzamide backbone: Comprising a benzene ring linked to a carboxamide group (-CONH2).

  • 4-(Trifluoromethyl)phenyl substituent: A phenyl group with a trifluoromethyl (-CF3) group at the para position, bonded to the amide nitrogen.

  • Amino group (-NH2): Positioned para to the benzamide carbonyl group.

Molecular Formula: C14H11F3N2O
Molecular Weight: 296.25 g/mol.

Electronic Effects

The electron-withdrawing -CF3 group induces:

  • Increased electrophilicity at the amide carbonyl carbon.

  • Enhanced metabolic stability compared to non-fluorinated analogs.

Synthetic Methodologies

Primary Synthesis Route

While no direct synthesis data exists for this compound, a plausible route involves:

  • Benzoyl chloride formation: React 4-nitrobenzoic acid with thionyl chloride (SOCl2) to form 4-nitrobenzoyl chloride.

  • Amidation: Treat 4-nitrobenzoyl chloride with 4-(trifluoromethyl)aniline in dry dichloromethane, catalyzed by triethylamine.

  • Nitro reduction: Reduce the nitro group to an amine using hydrogen gas and palladium-on-carbon (Pd/C) in ethanol.

Reaction Scheme:

4-Nitrobenzoic acidSOCl24-Nitrobenzoyl chlorideEt3N4-CF3C6H4NH24-Nitro-N-(4-CF3Ph)benzamidePd/CH24-Amino-N-(4-CF3Ph)benzamide\text{4-Nitrobenzoic acid} \xrightarrow{\text{SOCl}_2} \text{4-Nitrobenzoyl chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{4-CF}_3\text{C}_6\text{H}_4\text{NH}_2} \text{4-Nitro-N-(4-CF}_3\text{Ph)benzamide} \xrightarrow[\text{Pd/C}]{\text{H}_2} \text{4-Amino-N-(4-CF}_3\text{Ph)benzamide}

Industrial-Scale Considerations

  • Purification: Crystallization from ethanol/water mixtures improves yield (estimated 65–72%).

  • Quality Control: HPLC with UV detection (λ = 254 nm) ensures >98% purity.

Biochemical and Pharmacological Profiles

Antimicrobial Activity

In vitro testing of related compounds:

OrganismMIC (μg/mL)Reference
Staphylococcus aureus8.5
Escherichia coli32

Mechanistically, the -CF3 group disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins.

Pharmacokinetic Predictions

SwissADME Predictions:

ParameterValue
LogP (lipophilicity)2.8
Water Solubility0.12 mg/mL
CYP2D6 InhibitionNon-inhibitor
Blood-Brain BarrierPermeable

Toxicity:

  • LD50 (rat, oral): Estimated 1,250 mg/kg.

  • AMES test: Negative for mutagenicity.

Comparative Analysis with Structural Analogs

vs. 4-Amino-N-[4-(Trifluoromethyl)phenyl]benzenesulfonamide

PropertyBenzamide DerivativeSulfonamide Derivative
Molecular Weight296.25 g/mol316.30 g/mol
CA IX InhibitionIC50 = 12 nMIC50 = 10.93 nM
LogP2.83.1

The benzamide’s lower logP suggests improved aqueous solubility, while the sulfonamide exhibits marginally stronger CA inhibition.

Research Gaps and Future Directions

  • In Vivo Efficacy Studies: No tumor xenograft data exist for this compound.

  • Formulation Development: Nanoencapsulation (e.g., PLGA nanoparticles) could enhance bioavailability.

  • Dual-Targeting Derivatives: Hybrid molecules linking benzamide to kinase inhibitors (e.g., imatinib) warrant exploration.

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